molecular formula C14H12N8O2 B11031656 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11031656
M. Wt: 324.30 g/mol
InChI Key: ILHICBHSNKANAK-UHFFFAOYSA-N
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Description

7-[(4-Hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrimidine, pyrido, and triazolo moieties. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, these compounds can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these proteins, potentially inhibiting their activity. This can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its complex structure, which combines multiple heterocyclic rings. This complexity can lead to unique interactions with biological targets, potentially offering advantages over simpler compounds in terms of specificity and potency.

Properties

Molecular Formula

C14H12N8O2

Molecular Weight

324.30 g/mol

IUPAC Name

4-methyl-11-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C14H12N8O2/c1-7-5-11(23)18-13(16-7)20-21-4-3-10-9(12(21)24)6-15-14-17-8(2)19-22(10)14/h3-6H,1-2H3,(H2,16,18,20,23)

InChI Key

ILHICBHSNKANAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C

Origin of Product

United States

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